molecular formula C13H8F3NO2 B8169172 2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde

2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde

Cat. No.: B8169172
M. Wt: 267.20 g/mol
InChI Key: QALJGJYPRCMIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde is an organic compound with the molecular formula C13H8F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with nicotinic acid derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of nicotinic acid is reacted with 3-(trifluoromethoxy)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde
  • 2-(3-(Methoxy)phenyl)nicotinaldehyde
  • 2-(3-(Chloromethoxy)phenyl)nicotinaldehyde

Uniqueness

2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the trifluoromethoxy group can influence the compound’s biological activity, potentially leading to novel therapeutic applications .

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-5-1-3-9(7-11)12-10(8-18)4-2-6-17-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALJGJYPRCMIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(3-(trifluoromethoxy)phenyl)nicotinaldehyde was prepared using the general boronic acid coupling procedure with 2-bromonicotinaldehyde and (3-(trifluoromethoxy)phenyl)boronic acid (101 mg, 144 mg theoretical, 70.1%). LC-MS m/z 268 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
101 mg
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.